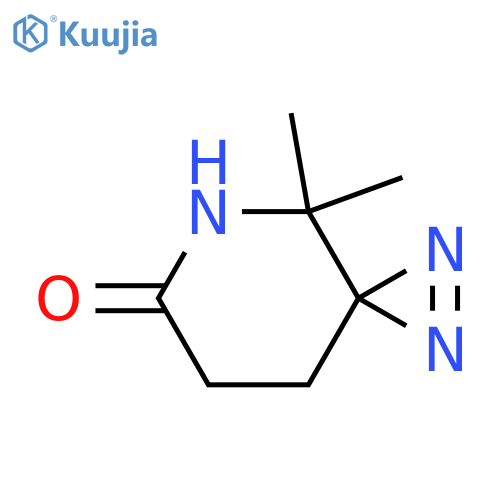Cas no 2193061-90-2 (4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one)

2193061-90-2 structure
商品名:4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one
4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one
- 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
- 2193061-90-2
- EN300-1693455
-
- インチ: 1S/C7H11N3O/c1-6(2)7(9-10-7)4-3-5(11)8-6/h3-4H2,1-2H3,(H,8,11)
- InChIKey: PERMYJWJEBMZEC-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2(C(C)(C)N1)N=N2
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1693455-0.1g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.1g |
$2197.0 | 2023-09-20 | ||
| Enamine | EN300-1693455-1.0g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 1g |
$2496.0 | 2023-06-04 | ||
| Enamine | EN300-1693455-0.25g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.25g |
$2297.0 | 2023-09-20 | ||
| Enamine | EN300-1693455-10g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 10g |
$10732.0 | 2023-09-20 | ||
| Enamine | EN300-1693455-10.0g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 10g |
$10732.0 | 2023-06-04 | ||
| Enamine | EN300-1693455-0.5g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.5g |
$2396.0 | 2023-09-20 | ||
| Enamine | EN300-1693455-2.5g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 2.5g |
$4892.0 | 2023-09-20 | ||
| Enamine | EN300-1693455-0.05g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.05g |
$2097.0 | 2023-09-20 | ||
| Enamine | EN300-1693455-5.0g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 5g |
$7238.0 | 2023-06-04 | ||
| Enamine | EN300-1693455-5g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 5g |
$7238.0 | 2023-09-20 |
4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
2193061-90-2 (4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one) 関連製品
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
